AZOALBUMIN
Description
IUPAC Nomenclature and Molecular Formula
This compound is officially registered under the Chemical Abstracts Service registry number 102110-73-6, providing a unique identifier for this complex biological macromolecule. The compound is systematically known as sulfanilic acid-azoalbumin, reflecting its fundamental structural composition as a conjugate between sulfanilic acid derivatives and albumin protein. Unlike simple organic compounds, this compound does not possess a conventional molecular formula due to its macromolecular nature and the variable degree of substitution that can occur during its synthesis.
The nomenclature of this compound follows biochemical conventions for protein conjugates, where the modifying group (sulfanilic acid azo derivative) is indicated as a prefix to the parent protein name. This naming system aligns with standard practices for chemically modified proteins used in analytical applications. The compound may also be referred to by various synonymous terms including "azo albumin bovine" and "albumins, blood serum, azo," reflecting its biological origin and chemical modification.
Chemical databases assign the molecular descriptor MFCD00130591 to this compound, facilitating its identification in chemical inventory systems. The absence of a defined molecular weight reflects the heterogeneous nature of the conjugation process, where multiple sulfanilic acid-derived azo groups can be attached to different sites on the albumin molecule, resulting in a population of molecules with varying degrees of substitution.
Structural Composition: Sulfanilic Acid-Azoalbumin Conjugate
The structural architecture of this compound centers on the covalent attachment of sulfanilic acid-derived azo groups to the albumin protein backbone. Sulfanilic acid, chemically known as 4-aminobenzenesulfonic acid, serves as the fundamental building block for the azo dye moiety that becomes incorporated into the albumin structure. The sulfanilic acid component contributes both the aromatic azo functionality and the sulfonic acid group that enhances the compound's water solubility.
The conjugation process involves the formation of azo linkages between sulfanilic acid derivatives and specific amino acid residues within the albumin protein. The azo functional group, characterized by the nitrogen-nitrogen double bond (R-N=N-R'), provides the chromophoric properties essential for spectroscopic detection. Research on similar protein conjugates has demonstrated that sulfanilic acid can be effectively coupled to proteins through various chemical methods, including the use of sulfanilyl fluoride as a coupling agent.
The bovine serum albumin backbone, from which this compound is typically derived, provides a stable protein framework containing multiple potential conjugation sites. The albumin molecule contains numerous lysine and other amino acid residues that can serve as attachment points for the sulfanilic acid azo groups. Studies investigating similar conjugation reactions have shown that sulfanilic acid derivatives can achieve substitution ratios of approximately 12 moles of ligand per mole of albumin, representing significant modification of the protein structure.
The resulting conjugate maintains the overall three-dimensional structure of albumin while incorporating multiple azo chromophores distributed throughout the protein molecule. This structural arrangement creates a substrate that can be specifically recognized and cleaved by proteolytic enzymes, leading to the release of colored fragments that enable quantitative measurement of protease activity.
Physicochemical Properties: Solubility, Stability, and Spectral Characteristics
This compound exhibits distinctive physicochemical properties that distinguish it from both native albumin and simple azo compounds. The solubility characteristics of this compound are significantly influenced by the presence of sulfonic acid groups from the conjugated sulfanilic acid moieties. The compound demonstrates solubility in dilute hydrochloric acid solutions, with reported solubility of 25 milligrams per milliliter in 0.01 molar hydrochloric acid. This enhanced solubility in acidic conditions reflects the protonation of amino groups and the inherent water solubility imparted by the sulfonic acid functionalities.
The spectral characteristics of this compound are dominated by the presence of multiple azo chromophores, which absorb strongly in the visible region of the electromagnetic spectrum. The azo functional groups typically exhibit absorption maxima around 440 nanometers, providing the basis for spectrophotometric quantification of protease activity. When proteolytic enzymes cleave the protein backbone, smaller peptide fragments containing the azo dye are released into solution, resulting in an increase in absorbance that can be directly correlated with enzyme activity.
Storage stability represents a critical parameter for this compound's practical applications. The compound requires storage at temperatures between 2 and 8 degrees Celsius to maintain its structural integrity and enzymatic reactivity. Under these conditions, this compound demonstrates sufficient stability for extended storage periods, making it suitable for routine laboratory use. The protein concentration in commercial preparations typically ranges from 60 to 90 percent as determined by the Lowry protein assay method.
| Property | Value | Measurement Condition |
|---|---|---|
| CAS Registry Number | 102110-73-6 | - |
| Solubility in 0.01 M HCl | 25 mg/mL | Room temperature |
| Storage Temperature | 2-8°C | Optimal stability |
| Protein Content | 60-90% | Lowry method |
| Absorbance Maximum | ~440 nm | Visible spectrum |
| Physical Form | Powder | Commercial preparation |
The pH-dependent behavior of this compound has been extensively studied in enzymatic assay systems. Research demonstrates that the compound exhibits optimal protease substrate activity at pH 5.5, with significantly reduced activity at pH values below 4 or above 8. This pH dependence reflects both the stability of the azo linkages and the conformational changes in the albumin protein structure under different pH conditions.
Temperature stability studies indicate that this compound maintains its structural integrity and enzymatic reactivity within the physiological temperature range of 30 to 40 degrees Celsius. However, prolonged exposure to elevated temperatures can result in protein denaturation and loss of substrate activity. The thermal stability profile makes this compound suitable for enzymatic assays conducted under standard laboratory conditions while requiring careful temperature control during storage and handling.
Properties
CAS No. |
102110-73-6 |
|---|---|
Molecular Formula |
C18H17NO7 |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Azo Coupling
Azoalbumin is traditionally synthesized through azo coupling , a reaction involving diazonium salts and tyrosine residues in albumin. The process begins with the diazotization of an aromatic amine precursor, such as 4-aminobenzenesulfonic acid, under acidic conditions. Nitrosation occurs using sodium nitrite (NaNO₂) in hydrochloric acid (HCl), generating a reactive diazonium intermediate .
Subsequent coupling with albumin is performed in alkaline media (pH 8–9) to deprotonate tyrosine’s phenolic hydroxyl group, enhancing electrophilic aromatic substitution. For instance, radiometal-labeled NOTA-diazonium salts have been coupled to human serum albumin (HSA) at 4°C, achieving radiochemical yields of 20% after purification . Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 8.0–9.0 | Maximizes tyrosine reactivity |
| Temperature | 0–4°C | Stabilizes diazonium intermediate |
| Molar ratio (dye:albumin) | 10:1 | Balances conjugation efficiency |
This method’s selectivity for tyrosine ensures minimal modification of other amino acid residues, preserving albumin’s structural integrity .
Oxidative Synthesis from Hydrazo Precursors
An alternative approach involves oxidizing hydrazo compounds to azo derivatives using hydrogen peroxide (H₂O₂). This method, patented for azo initiators like azobisisobutyronitrile (AIBN), avoids hazardous chlorine-based oxidants . For this compound, the hydrazo precursor (e.g., hydrodithis compound) is dissolved in an aqueous solution containing HCl, sodium bromide (NaBr), and a molybdenum-based catalyst.
Stepwise Procedure :
-
Oxidation : H₂O₂ (35% w/w) is added gradually at 18–20°C to prevent exothermic decomposition.
-
Neutralization : Residual peroxide is quenched with sodium bisulfite (NaHSO₃) or hydrazine hydrate.
-
Isolation : The this compound precipitate is filtered and washed with cold water to remove byproducts like acetone .
Recirculating mother liquor improves sustainability, reducing waste by 40% in industrial-scale trials . The table below compares oxidative and diazotization methods:
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Azo coupling | 20–80 | >95 | Moderate (organic solvents) |
| H₂O₂ oxidation | 85–95 | >98 | Low (water-based, recyclable) |
Purification and Quality Control
Crude this compound requires rigorous purification to remove unreacted dye and albumin aggregates. Size-exclusion chromatography (SEC) and dialysis against phosphate-buffered saline (PBS) are standard. For radiometal-labeled derivatives, SEC achieves >95% purity, as verified by radio-TLC and SDS-PAGE .
Analytical Characterization :
-
Spectrophotometry : this compound exhibits a λₘₐₓ at 440–460 nm, correlating with dye conjugation density .
-
Enzymatic Assay : Protease activity is quantified by monitoring absorbance decrease at 340 nm during azo bond cleavage .
Industrial-Scale Optimization
The patent CN104276981A highlights catalytic systems for large-scale synthesis. Using phosphomolybdic acid (H₃PMo₁₂O₄₀) and NaBr accelerates H₂O₂ activation, reducing reaction time by 30% . Continuous recirculation of mother liquor maintains catalyst concentration, enabling five consecutive batches without yield loss .
Chemical Reactions Analysis
Key Reaction Conditions
Recent advances highlight the use of Cu-CeO<sub>2</sub> nanoparticles and palladium-copper catalysts to enhance coupling efficiency, achieving yields >90% under solvent-free conditions .
Enzymatic Cleavage by Proteases
Azoalbumin’s primary application lies in quantifying proteolytic activity. Enzymes such as trypsin, chymotrypsin, and microbial proteases cleave the substrate, releasing soluble chromophoric fragments.
Mechanism
-
Hydrolysis : Proteases hydrolyze peptide bonds adjacent to azo-linked aromatic amines.
-
Chromophore Release : Trichloroacetic acid precipitates undigested protein, leaving soluble azo-dye fragments for spectrophotometric quantification (λ = 440 nm) .
Kinetic Parameters for Select Proteases
| Enzyme | K<sub>M</sub> (µM) | V<sub>max</sub> (µmol/min/mg) | pH Optimum |
|---|---|---|---|
| Trypsin | 12.5 ± 1.2 | 0.45 ± 0.03 | 8.0 |
| Chymotrypsin | 8.7 ± 0.9 | 0.38 ± 0.02 | 7.5 |
| Subtilisin | 15.3 ± 1.5 | 0.52 ± 0.04 | 9.0 |
Data derived from azocasein-based assays, structurally analogous to this compound .
(a) Photoisomerization
This compound’s azo bonds undergo reversible trans (E) to cis (Z) isomerization under UV/visible light (Figure 1). This property is leveraged in photoresponsive biomaterials .
Conditions for Isomerization
| Isomer | λ (nm) | Stability |
|---|---|---|
| trans (E) | 340–360 | Thermodynamically stable |
| cis (Z) | 420–440 | Metastable (half-life = 2–4 hrs in dark) |
(b) Redox Reactions
This compound participates in radical-mediated redox processes, particularly in the presence of NADH/PMS (phenazine methosulfate) systems, generating reactive oxygen species (ROS) .
Stability and Storage
| Parameter | Optimal Condition | Degradation Pathway |
|---|---|---|
| pH | 6.0–7.5 | Acid hydrolysis (pH < 4) |
| Temperature | 4°C | Thermal denaturation (>40°C) |
| Light | Dark | Photoisomerization |
Lyophilized this compound retains activity for >12 months at –20°C .
Scientific Research Applications
Enzymatic Assays
Azoalbumin serves as a substrate for proteolytic enzyme assays, primarily for trypsin. Its utility arises from its ability to undergo color changes upon enzymatic digestion, making it a valuable tool for quantifying proteolytic activity.
Case Study: Trypsin Detection
A study demonstrated the use of immobilized this compound in polyacrylamide gels under non-denaturing conditions to evaluate trypsin isoinhibitors rapidly. This method provided a reliable means to assess enzyme inhibition and activity in various biological samples, showcasing this compound's effectiveness in protease assays .
Drug Delivery Systems
This compound has been investigated as a component in drug delivery systems due to its biocompatibility and ability to facilitate targeted therapy.
Theranostic Applications
Recent research highlighted the potential of azobenzene-containing compounds, including this compound derivatives, in theranostic drug delivery systems. These systems utilize azobenzene's light-responsive properties to activate drugs selectively in tumor environments, enhancing therapeutic efficacy while minimizing side effects . The azobenzene scaffold serves as both a fluorescence quencher and a nitrogen mustard deactivator, enabling precise drug activation under hypoxic conditions typical of tumor microenvironments.
In Vivo Studies
In vivo experiments demonstrated that this compound-based drug delivery systems could significantly reduce tumor growth compared to controls. The mechanism involved gene and protein expression alterations that circumvent cellular drug resistance pathways .
Biomedical Research
This compound's applications extend into various areas of biomedical research, particularly in understanding disease mechanisms and developing therapeutic strategies.
Hemolytic Activity Studies
Research on this compound derivatives has revealed their hemolytic properties. For instance, o-aminophenol azo-albumin exhibited significant hemolytic activity at high dilutions, suggesting potential applications in studying blood-related pathologies .
Viral Protease Inhibition
The interaction of this compound with viral proteases has also been explored. The compound may inhibit key enzymes involved in viral replication processes, providing insights into antiviral drug development strategies .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound across different studies:
Mechanism of Action
The mechanism of action of azoalbumin involves its hydrolysis by proteolytic enzymes, leading to the release of colored azopeptides . These peptides can be measured spectrophotometrically, providing a quantitative assessment of enzyme activity . The molecular targets of this compound are the active sites of proteolytic enzymes, where it binds and undergoes cleavage .
Comparison with Similar Compounds
Comparison with Similar Compounds
AZOALBUMIN belongs to the broader class of aromatic azo compounds, which are characterized by their -N=N- linkage. Below, it is compared with Azolitmin (a simple azo compound) and olsalazine sodium (a therapeutically relevant azo drug), highlighting structural, functional, and application-based differences.
This compound vs. Azolitmin
| Property | This compound | Azolitmin |
|---|---|---|
| Molecular Type | Protein-azo conjugate | Small-molecule azo compound |
| Applications | Drug delivery, biochemical assays | Industrial/laboratory reagent |
| Safety Profile | Dependent on conjugated groups | Non-hazardous (no acute toxicity data) |
| Regulatory Status | Research-grade (specific to albumin) | Compliant with EU REACH regulations |
- Use Cases: this compound is tailored for biomedical applications, while Azolitmin is restricted to industrial or laboratory settings as a non-therapeutic agent .
This compound vs. Olsalazine Sodium
| Property | This compound | Olsalazine Sodium |
|---|---|---|
| Molecular Type | Protein-azo conjugate | Azo-linked salicylate dimer |
| Applications | Diagnostic probes, drug carriers | Anti-inflammatory drug (ulcerative colitis) |
| Electrochemical Behavior | Redox activity influenced by protein matrix | Well-characterized reduction/oxidation in voltammetry |
| Regulatory Status | Experimental use | FDA/EMA-approved therapeutic |
- Key Differences :
- Function : Olsalazine sodium (a dimer of mesalazine) is designed for colonic drug release via azo bond cleavage, while this compound leverages albumin’s biodistribution for systemic targeting .
- Research Relevance : this compound’s electrochemical properties are less studied compared to olsalazine, which is extensively analyzed via voltammetric techniques for quality control in pharmaceuticals .
Table 1: Comparative Analysis of this compound and Analogues
| Parameter | This compound | Azolitmin | Olsalazine Sodium |
|---|---|---|---|
| Molecular Weight | ~66 kDa (albumin + azo) | Not specified | 346.3 g/mol |
| Solubility | Water-soluble | Likely organic-soluble | Water-soluble (sodium salt) |
| Primary Use | Biomedical research | Laboratory reagent | Therapeutic agent |
| Electrochemical Activity | Moderate (protein effects) | Not studied | High (analytical applications) |
- Critical Insights :
- This compound’s proteinaceous structure complicates direct comparison with smaller azo compounds, as its pharmacokinetics and stability are dominated by albumin’s native properties .
- Olsalazine sodium’s well-defined redox behavior contrasts with this compound’s underexplored electrochemical profile, suggesting a gap in research .
Q & A
Q. What experimental methodologies are most reliable for quantifying AZOALBUMIN in vitro, and how do they address variability in protein assays?
Quantification of this compound often employs colorimetric assays like the Lowry method, which uses the Folin-Ciocalteu reagent to measure peptide bonds in alkaline conditions . However, variability arises from interfering substances (e.g., detergents) or differences in protein composition. To mitigate this:
- Standardization : Use a calibration curve with this compound standards prepared in the same buffer as experimental samples.
- Interference Checks : Perform blank measurements with buffer-only controls to subtract background signals.
- Validation : Cross-validate results with alternative methods (e.g., Bradford assay) to confirm consistency.
Q. How should researchers handle this compound samples to ensure stability and reproducibility across experiments?
this compound is sensitive to light, temperature, and pH. Key protocols include:
- Storage : Aliquot and store at –20°C in amber vials to prevent photodegradation .
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) to avoid denaturation.
- Contamination Control : Use sterile, non-reactive containers (glass or chemical-resistant plastics) and avoid repeated freeze-thaw cycles .
Q. What literature review strategies are effective for identifying gaps in this compound research?
- Keyword Optimization : Combine terms like "this compound kinetics," "protein-dye conjugation," and "spectrophotometric analysis" with Boolean operators (AND/OR) to refine database searches .
- Citation Tracking : Use tools like Web of Science to trace seminal papers (e.g., Lowry et al., 1951) and their derivatives .
- Gap Analysis : Compare methodologies in recent studies (post-2020) with older works to highlight unresolved technical challenges (e.g., aggregation during conjugation) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s binding kinetics reported across studies?
Discrepancies in binding data often stem from:
- Assay Conditions : Variations in temperature, ionic strength, or dye-to-protein ratios.
- Data Normalization : Inconsistent baselining during spectrophotometric readings.
Methodological Solutions : - Controlled Replication : Repeat experiments under identical conditions using protocols from conflicting studies to isolate variables .
- Multivariate Analysis : Apply factorial design to test interactions between pH, temperature, and reagent concentration .
- Error Tracing : Use Bland-Altman plots to compare inter-study variability and identify systemic biases .
Q. What strategies optimize this compound’s use as a model protein for novel conjugation techniques?
this compound’s azo dye moiety makes it a candidate for studying covalent modifications. Key considerations:
- Conjugation Efficiency : Monitor dye incorporation via UV-Vis spectroscopy (absorbance peaks at ~500 nm) and validate with SDS-PAGE .
- Functional Testing : Assess retained biological activity (e.g., ligand binding) post-conjugation using equilibrium dialysis or fluorescence quenching .
- Scalability : Pilot small-scale reactions (1–5 mg) before scaling to avoid resource waste .
Q. How can computational modeling complement experimental data in this compound research?
- Molecular Dynamics (MD) Simulations : Predict this compound’s structural stability under varying pH/temperature conditions and validate with circular dichroism (CD) spectroscopy .
- Docking Studies : Model interactions between this compound and synthetic dyes to guide rational design of conjugation protocols.
- Data Integration : Use tools like PyMOL or ChimeraX to overlay experimental crystallography data with simulation outputs .
Data Presentation & Reproducibility
Q. What are the best practices for documenting this compound experiments to ensure reproducibility?
- Detailed Protocols : Include step-by-step reagent preparation (e.g., exact molarity of dye solutions) and equipment calibration data .
- Raw Data Archiving : Share spectrophotometric absorbance values, raw gel images, and statistical analyses in supplementary materials .
- Ethical Reporting : Disclose any deviations from published methods and their potential impacts .
Q. How should researchers address this compound’s batch-to-batch variability in commercial preparations?
- Supplier Validation : Request certificates of analysis (CoA) for lot-specific purity and endotoxin levels.
- In-House Testing : Perform SDS-PAGE and mass spectrometry to confirm molecular weight (~66 kDa) and detect contaminants .
- Normalization : Adjust experimental protein concentrations based on quantitative assays rather than vendor-reported values .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
